molecular formula C8H6F3N5 B1467558 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine CAS No. 1249569-04-7

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine

Cat. No.: B1467558
CAS No.: 1249569-04-7
M. Wt: 229.16 g/mol
InChI Key: QLRSMRMTVUGXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine (CAS: 1249569-04-7) is an organic compound with the molecular formula C8H6F3N5 and a molecular weight of 229.16 g/mol . This powder-form substance features a hybrid heterocyclic structure, combining pyridine and 1,2,4-triazole rings, which is of significant interest in medicinal chemistry and drug discovery . Compounds containing the 1,2,4-triazole scaffold, particularly when fused with other nitrogen-containing heterocycles like pyridine, are recognized as key pharmacophores in the development of new therapeutic agents . The presence of the trifluoromethyl (CF3) group on the pyridine ring is a common strategy in agrochemical and pharmaceutical design to enhance metabolic stability, lipophilicity, and binding affinity . This specific molecular architecture makes it a valuable building block for researchers developing novel active molecules . While this compound's exact biological profile is research-dependent, structural analogs have demonstrated potential in various research areas, serving as core structures in the exploration of new pharmacological activities . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N5/c9-8(10,11)5-1-2-6(13-3-5)16-7(12)14-4-15-16/h1-4H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRSMRMTVUGXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Overview

The preparation involves the following key steps:

  • Preparation of Hydrazide Intermediate
    Carboxylic acid derivatives of the pyridine ring are converted into hydrazides by first forming the corresponding acid chloride (using reagents like thionyl chloride) and then reacting with hydrazine hydrate.

  • Formation of Carbamimidothioate
    Carbamimidothioates are synthesized as intermediates that react with hydrazides to form the triazole ring. These can be prepared from substituted nitriles via Pinner reaction or related transformations.

  • Cyclocondensation to Form 1,2,4-Triazole Core
    The hydrazide and carbamimidothioate undergo cyclocondensation under controlled conditions to yield the 1,2,4-triazole ring system. This step is critical for establishing the heterocyclic framework and introducing the amino group at the 5-position.

  • Introduction of the Trifluoromethyl Group
    The trifluoromethyl substituent on the pyridine ring is typically introduced early in the synthesis by using trifluoromethylated pyridine precursors. Alternatively, trifluoromethylation can be achieved via cycloaddition reactions involving trifluoroacetaldehyde oxime or trifluoroacetonitrile precursors.

  • Final Purification and Characterization
    The product is purified by chromatographic techniques and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification to acid chloride Thionyl chloride (SOCl2), reflux 85-95 Conversion of carboxylic acid to acid chloride
Hydrazide formation Hydrazine hydrate, room temperature 80-90 Formation of hydrazide intermediate
Carbamimidothioate synthesis Pinner reaction on nitrile, acidic medium 75-85 Precursor for cyclocondensation
Cyclocondensation Hydrazide + carbamimidothioate, reflux in ethanol or suitable solvent 70-90 Formation of 1,2,4-triazole ring with amino group
Trifluoromethyl introduction Use of trifluoroacetaldehyde O-aryl oxime or trifluoroacetonitrile in [3+2] cycloaddition 60-80 Provides trifluoromethyl substitution on pyridine ring

Representative Example from Literature

In a study focused on substituted 1,2,4-triazoles, hydrazide intermediates were prepared via esterification of carboxylic acids with SOCl2 followed by hydrazine hydrate treatment. Carbamimidothioates were synthesized from nitriles using Pinner reaction. The key cyclocondensation step between hydrazide and carbamimidothioate yielded the 1,2,4-triazole core.

For trifluoromethylation, a [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chlorides with trifluoroacetonitrile (derived from 2,2,2-trifluoroacetaldehyde O-aryl oxime) was employed, achieving regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles under mild conditions.

Mechanistic Insights

  • Cyclocondensation Mechanism : The nucleophilic attack of the hydrazide nitrogen on the carbamimidothioate carbon leads to ring closure and formation of the triazole ring.
  • Trifluoromethylation via Cycloaddition : The nitrile imine intermediate reacts with trifluoroacetonitrile in a [3 + 2] cycloaddition, selectively forming the 5-trifluoromethyl substituted triazole.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Cyclocondensation of hydrazide and carbamimidothioate Hydrazide, carbamimidothioate, reflux solvents High yield, well-established Requires preparation of intermediates
[3 + 2]-Cycloaddition with nitrile imines Hydrazonyl chloride, trifluoroacetonitrile Regioselective, mild conditions Limited to trifluoromethyl introduction
Pinner Reaction for amidine formation Nitrile, acidic conditions Versatile for various substitutions Sensitive to reaction conditions
Oxidative Cyclization using CAN or other oxidants Vinylimidates, ceric ammonium nitrate Good yields, functional group tolerance Requires careful control of oxidation

Concluding Remarks

The preparation of this compound involves multi-step synthetic routes combining classical heterocyclic chemistry and modern trifluoromethylation techniques. The cyclocondensation of hydrazides with carbamimidothioates remains a cornerstone for building the 1,2,4-triazole core, while trifluoromethyl groups are introduced either by using trifluoromethylated precursors or via innovative [3 + 2] cycloaddition strategies. These methods provide robust, efficient, and regioselective access to this compound, which is valuable for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group and the triazole ring can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to the modulation of enzyme activities, inhibition of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features & Applications Evidence Source
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine 1,2,4-Triazole -NH₂ at C5; 5-CF₃-pyridin-2-yl at N1 Not specified Enhanced lipophilicity, metabolic stability
1-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine 1,2,4-Triazole -NH₂ at C5; pyridin-2-yl at N1 161.16 Versatile scaffold for lab use; lacks -CF₃ group
3-Phenyl-1H-1,2,4-triazol-5-amine 1,2,4-Triazole -NH₂ at C5; phenyl at C3 160.17 (base) Planar structure; used in crystal engineering
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole -S-alkyl at C3; pyridin-4-yl at C5 Variable Sulfur enhances H-bonding; potential drug intermediates
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine Pyrazole -NH₂ at C5; 5-CF₃-pyridin-2-yl at N1 228.17 Pyrazole core; distinct electronic profile vs. triazole

Key Structural and Functional Differences

Core Heterocycle Variations: Triazole vs. Pyrazole: The triazole core (three nitrogen atoms) offers more hydrogen-bonding sites and aromatic stability compared to pyrazole (two nitrogen atoms). This difference influences binding affinity in biological targets . Substituent Position: The pyridin-2-yl group in the target compound (vs.

Impact of Trifluoromethyl (-CF₃) Group :

  • The -CF₃ group in the target compound increases lipophilicity (logP) and electron-withdrawing effects, enhancing membrane permeability and resistance to oxidative metabolism . Analogues lacking this group (e.g., ) may exhibit faster clearance in vivo.

Biological Activity: Compounds with -CF₃ substituents, such as 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, show potent antitumor activity (GP = 68.09% against NCI-H522 cells) . Nitrogen-rich triazoles (e.g., ) are used in energetic materials due to high heats of formation. The -CF₃ group could modify detonation velocity and stability .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling reactions similar to those in (e.g., hydrolysis of esters to acids). However, the -CF₃ group may require specialized fluorination steps .

Physicochemical Properties

  • Solubility: The -CF₃ group reduces aqueous solubility compared to non-fluorinated analogues (e.g., ). This can be mitigated via salt formation (e.g., dihydrochloride in ).
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, making the compound suitable for high-temperature applications in material science .

Biological Activity

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine is a novel compound with significant potential in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activities, focusing on its anticancer properties, antibacterial effects, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

PropertyDetails
Chemical Formula C₈H₆F₃N₅
Molecular Weight 229.16 g/mol
IUPAC Name 2-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-amine
Appearance Powder
Storage Temperature Room Temperature

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit promising anticancer properties. In vitro assays have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines.

Case Study: MDA-MB-231 Cell Line
In a study assessing the anticancer efficacy of triazole derivatives, it was found that this compound exhibited an IC₅₀ value of approximately 29.1 µM against the MDA-MB-231 breast cancer cell line. This activity was comparable to established anticancer drugs, suggesting its potential as a therapeutic agent .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC₅₀ (µM)
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-triazol-5-amineMDA-MB-23129.1
Reference Drug (YM155)MDA-MB-23115.3

Antibacterial Activity

The compound also shows potential as an antibacterial agent. Its structural features allow it to interact with bacterial enzymes and disrupt cellular processes.

Case Study: Mycobacterium tuberculosis
Research has indicated that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb). The mechanism involves interference with the fatty acid synthase enzyme system critical for mycobacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the trifluoromethyl group and the pyridine ring can enhance potency and selectivity.

Key Findings:

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs such as trifluoromethyl increases lipophilicity and improves binding affinity to target proteins.
  • Hydrophobic Interactions: The aromatic rings enhance interactions with hydrophobic pockets in proteins, improving efficacy against cancer targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C), as demonstrated in analogous triazole syntheses . Key intermediates like 5-(trifluoromethyl)pyridine derivatives (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) are critical starting materials . Optimizing stoichiometry, reaction time, and purification via recrystallization (e.g., methanol) improves yields .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and employ inert atmospheres to prevent hydrolysis of sensitive intermediates.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound's structure and purity?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., triazole NH stretching at ~3300 cm⁻¹) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., trifluoromethyl pyridine protons at δ 8.5–9.0 ppm) .
  • X-ray Crystallography : Confirms planar triazole-pyridine geometry and tautomeric forms (e.g., dihedral angles <3° between rings) .
    • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.